molecular formula C22H23ClN4O B2680592 1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034468-40-9

1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

Cat. No. B2680592
CAS RN: 2034468-40-9
M. Wt: 394.9
InChI Key: PJYYBHPTRJCSSO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H23ClN4O and its molecular weight is 394.9. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Structural Analysis

Research in heterocyclic chemistry often involves the synthesis and characterization of pyrazole, pyridine, and pyrazolopyrimidine derivatives. For example, studies have detailed the preparation of pyrazolo[3,4-b]pyridines and pyrazolopyrimidines through condensation reactions and subsequent analysis using NMR, IR, and X-ray diffraction studies to understand their structural properties (Quiroga et al., 1999). Such methodologies could be applied to synthesize and analyze the compound , providing insights into its structural and electronic properties.

Molecular Docking and Biological Activity

Molecular docking studies are a critical tool in drug discovery, used to predict the interaction between molecules and target proteins. Compounds structurally similar to "1-(4-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide" have been studied for their anticancer, antimicrobial, and antiviral activities through molecular docking. For instance, pyridyl-pyrazoline derivatives have been evaluated for their anticancer and antimicrobial properties, indicating the potential of related compounds to serve as leads in the development of new therapeutic agents (Katariya et al., 2021).

Anticancer and Antimicrobial Applications

Synthesis and biological evaluation studies of novel heterocyclic compounds, including pyrazolopyrimidines, have demonstrated significant anticancer and anti-5-lipoxygenase activities. Such research highlights the therapeutic potential of these compounds in treating various cancers and inflammatory conditions (Rahmouni et al., 2016). These findings suggest that the compound of interest, with structural similarities to these heterocyclic compounds, may also possess notable biological activities, warranting further investigation.

properties

IUPAC Name

1-(4-chlorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c1-27-15-17(14-26-27)20-16(5-4-12-24-20)13-25-21(28)22(10-2-3-11-22)18-6-8-19(23)9-7-18/h4-9,12,14-15H,2-3,10-11,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYYBHPTRJCSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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